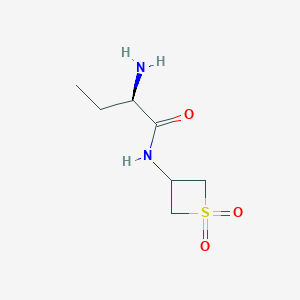![molecular formula C10H20N2O B13002893 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)-1-azabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol: Similar structure but with an oxygen atom in the bicyclic ring.
3-(1-Aminopropan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: Similar structure but with different positioning of functional groups.
Uniqueness
4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol is unique due to its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity. Its bicyclic structure offers a rigid framework that can enhance binding specificity in biological systems.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-8(6-11)10(13)3-5-12-4-2-9(10)7-12/h8-9,13H,2-7,11H2,1H3 |
InChI Key |
JQUQKACDPAHWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCN2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


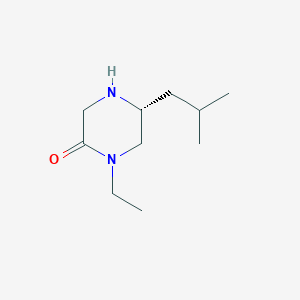

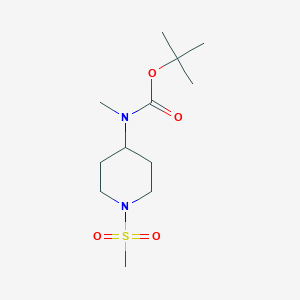
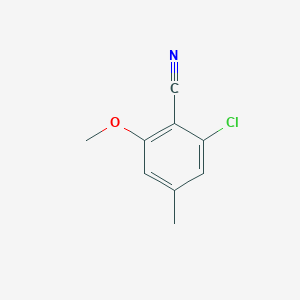
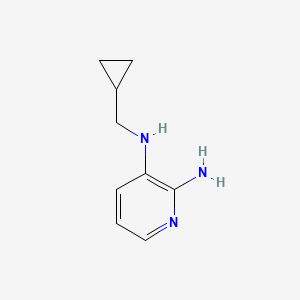
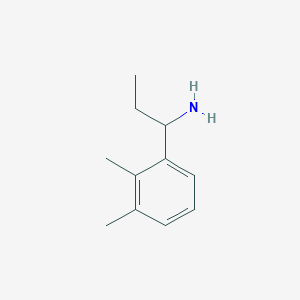
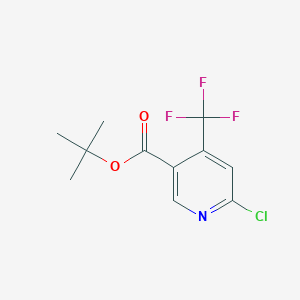
![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
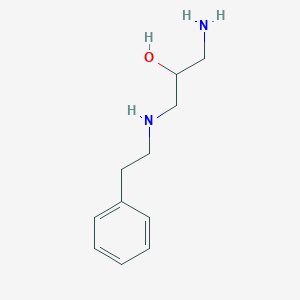
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)
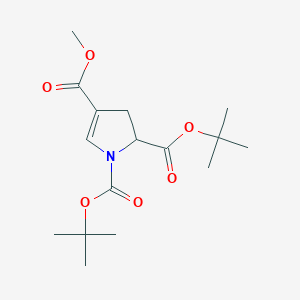
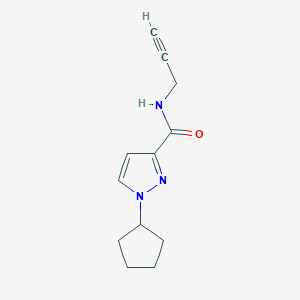
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
